![molecular formula C11H14ClN B1678469 帕吉林盐酸盐 CAS No. 306-07-0](/img/structure/B1678469.png)
帕吉林盐酸盐
描述
帕吉林盐酸盐是一种化学化合物,以其作为单胺氧化酶 B(MAO-B)的不可逆选择性抑制剂而闻名。 它最初于 1960 年代以“Eutonyl”的商品名被引入作为降压药 。帕吉林盐酸盐由于其独特的性质,已在各种科学研究应用中得到应用。
科学研究应用
Pharmacological Mechanism
Pargyline acts by inhibiting the monoamine oxidase enzyme, which plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition leads to increased levels of these neurotransmitters in the central nervous system and peripheral tissues, contributing to its antihypertensive effects. Specifically, pargyline exhibits a slight preference for inhibiting MAO-B over MAO-A, although it can lead to non-selective inhibition with prolonged use .
Mechanism of Antihypertensive Action
- Inhibition of Norepinephrine Metabolism : Pargyline prevents the breakdown of norepinephrine, leading to its accumulation. This may reduce vascular responsiveness to norepinephrine, resulting in lowered blood pressure.
- Potential Role of False Neurotransmitters : The drug may increase levels of weaker pressor agents like octopamine, contributing to hypotensive effects .
Hypertension Management
Pargyline hydrochloride has been primarily utilized as an antihypertensive agent. Clinical studies have demonstrated its efficacy in lowering blood pressure in hypertensive patients. For instance, a study showed that oral administration of pargyline resulted in significant reductions in blood pressure among hypertensive subjects, particularly affecting standing blood pressures .
Table 1: Efficacy of Pargyline Hydrochloride in Hypertension
Research Applications
Beyond its clinical use, pargyline hydrochloride serves as a valuable tool in research settings. It is employed to study the effects of monoamine oxidase inhibition on various physiological and psychological processes.
Neuropharmacological Studies
Research has indicated that pargyline can influence locomotor activity and exhibit psychostimulant-like effects at higher doses due to increased dopamine levels . This property has made it a subject of interest in studies investigating mood disorders and neurodegenerative diseases.
Case Studies
Several case studies highlight the therapeutic potential of pargyline:
- Case Study on Long-term Hypertension Control : A longitudinal study involving hypertensive patients demonstrated that pargyline effectively maintained blood pressure control over extended periods with minimal adverse effects .
- Neuropharmacological Effects : In animal models, pargyline administration resulted in notable changes in behavior indicative of increased dopaminergic activity, suggesting potential applications in treating mood disorders .
作用机制
帕吉林盐酸盐通过抑制单胺氧化酶 B(MAO-B)的活性发挥作用,MAO-B 是一种负责分解单胺类神经递质(如多巴胺和苯乙胺)的酶。 通过抑制 MAO-B,帕吉林盐酸盐增加了这些神经递质的可用性,从而导致神经传递增强和生理效应,例如心率和血压升高 。
生化分析
Biochemical Properties
Pargyline hydrochloride interacts with two isoforms of monoamine oxidase, MAO-A and MAO-B . MAO-A preferentially deaminates serotonin, melatonin, epinephrine, and norepinephrine, while MAO-B preferentially deaminates phenylethylamine and trace amines . Pargyline hydrochloride functions by inhibiting the metabolism of catecholamines and tyramine within presynaptic nerve terminals .
Cellular Effects
Pargyline hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by preventing the breakdown of monoamine neurotransmitters, thereby increasing their availability . This can lead to general physiological changes that prepare the body for physical activity .
Molecular Mechanism
The mechanism of action of Pargyline hydrochloride involves inhibiting the activity of monoamine oxidase, thus preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability . This inhibition of metabolism occurs within presynaptic nerve terminals .
Metabolic Pathways
Pargyline hydrochloride is involved in the metabolic pathways of catecholamines and tyramine . It inhibits the metabolism of these compounds within presynaptic nerve terminals .
准备方法
合成路线和反应条件
帕吉林盐酸盐可以通过一系列化学反应合成。一种常见的方法是苯胺与炔丙基溴在碱存在下反应生成 N-苄基-N-炔丙基胺。 然后使用碘甲烷对该中间体进行甲基化以生成 N-甲基-N-炔丙基苄胺,随后将其转化为其盐酸盐 。
工业生产方法
帕吉林盐酸盐的工业生产通常涉及使用与上述类似反应途径的大规模合成。 该工艺针对产量和纯度进行了优化,并对反应条件(如温度、压力和 pH 值)进行了严格控制,以确保产品质量一致 。
化学反应分析
反应类型
帕吉林盐酸盐会发生各种化学反应,包括:
氧化: 帕吉林盐酸盐可以被氧化形成相应的氧化物。
还原: 它可以在特定条件下被还原以产生不同的胺衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用如氢化铝锂和硼氢化钠等还原剂。
取代: 各种卤化剂和亲核试剂可用于取代反应.
形成的主要产物
从这些反应形成的主要产物取决于所用特定试剂和条件。 例如,氧化可能会生成氧化物,而还原可能会生成不同的胺衍生物 。
相似化合物的比较
类似化合物
司来吉兰: 另一种用于治疗帕金森病的 MAO-B 抑制剂。
拉萨吉林: 一种具有神经保护作用的选择性 MAO-B 抑制剂。
氯吉林: 一种具有抗抑郁作用的 MAO-A 抑制剂.
独特性
帕吉林盐酸盐的独特之处在于其对 MAO-B 的不可逆抑制,这与可逆抑制剂有所区别。 它能够以高亲和力与 I2 咪唑啉受体结合,这也使它与其他 MAO 抑制剂有所区别 。
生物活性
Pargyline hydrochloride, a nonhydrazine monoamine oxidase inhibitor (MAOI), is primarily used for its antihypertensive properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.
Pargyline selectively inhibits monoamine oxidase type B (MAO-B), an enzyme responsible for the oxidative deamination of neurotransmitters such as dopamine and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and reducing blood pressure.
Key Mechanisms:
- MAO-B Inhibition: Pargyline shows a significant selectivity for MAO-B over MAO-A, with studies reporting a 2- to 356-fold selectivity in rodent models .
- Imidazoline Receptor Binding: Pargyline binds to I2 imidazoline receptors, which may play a role in its antihypertensive effects .
- Aldehyde Dehydrogenase Inhibition: It acts as an irreversible inhibitor of aldehyde dehydrogenase (ALDH), contributing to its disulfiram-like effects when alcohol is consumed .
Pharmacokinetics
Pargyline is characterized by high lipophilicity, allowing it to cross the blood-brain barrier effectively. Its metabolism involves:
- CYP2E1-mediated Demethylation: Leading to various active metabolites, including N-propargylbenzylamine, which is a potent MAO-B inhibitor .
- Half-life: The drug exhibits a prolonged effect even after discontinuation due to its irreversible binding to MAO-B.
Clinical Studies and Findings
Pargyline's efficacy as an antihypertensive agent has been documented through various clinical trials. Here are some notable findings:
Table 1: Clinical Efficacy of Pargyline Hydrochloride
Case Studies
- Antihypertensive Response: A study involving 50 patients classified into sub-groups showed varying responses to pargyline based on hypertension type. The diastolic type exhibited significant reductions in both systolic and diastolic pressures, while borderline cases showed little change .
- Adverse Effects: Common side effects included postural hypotension, dizziness, and insomnia. Serious adverse reactions were rare but included hypertensive crises following dietary indiscretions (e.g., consumption of aged cheeses) .
属性
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-3-9-12(2)10-11-7-5-4-6-8-11;/h1,4-8H,9-10H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCABRDBBWWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044647 | |
Record name | Pargyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306-07-0 | |
Record name | Pargyline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pargyline hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pargyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pargyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pargyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pargyline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARGYLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70V6I2OMY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。